molecular formula C12H11NO4 B14680295 Benzonitrile, 4-[bis(acetyloxy)methyl]- CAS No. 36735-42-9

Benzonitrile, 4-[bis(acetyloxy)methyl]-

Cat. No.: B14680295
CAS No.: 36735-42-9
M. Wt: 233.22 g/mol
InChI Key: KWXXFQPCYCMTNN-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[bis(acetyloxy)methyl]- is an organic compound with the molecular formula C12H11NO4. This compound is characterized by the presence of a benzonitrile group substituted with two acetyloxy methyl groups. It is a derivative of benzonitrile, which is known for its applications in organic synthesis and as a precursor to various chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[bis(acetyloxy)methyl]- typically involves the reaction of benzonitrile with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Material: Benzonitrile

    Reagent: Acetic anhydride

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Reaction Conditions: Elevated temperature (around 80-100°C), inert atmosphere (e.g., nitrogen)

Industrial Production Methods

In an industrial setting, the production of benzonitrile, 4-[bis(acetyloxy)methyl]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[bis(acetyloxy)methyl]- undergoes various chemical reactions, including:

    Hydrolysis: The acetyloxy groups can be hydrolyzed to form the corresponding hydroxyl groups.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)

    Reduction: Reducing agents (e.g., lithium aluminum hydride)

    Substitution: Nucleophiles (e.g., amines, alcohols)

Major Products Formed

    Hydrolysis: Formation of 4-hydroxybenzonitrile

    Reduction: Formation of 4-aminobenzonitrile

    Substitution: Formation of various substituted benzonitrile derivatives

Scientific Research Applications

Benzonitrile, 4-[bis(acetyloxy)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzonitrile, 4-[bis(acetyloxy)methyl]- involves its interaction with specific molecular targets The acetyloxy groups can undergo hydrolysis to release acetic acid, which may participate in further chemical reactions The nitrile group can interact with nucleophiles, leading to the formation of various derivatives

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: The parent compound, known for its use as a solvent and precursor in organic synthesis.

    4-Methylbenzonitrile: A derivative with a methyl group substitution, used in similar applications.

    4-Acetylbenzonitrile: A derivative with an acetyl group substitution, used in organic synthesis.

Uniqueness

Benzonitrile, 4-[bis(acetyloxy)methyl]- is unique due to the presence of two acetyloxy groups, which enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

36735-42-9

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

[acetyloxy-(4-cyanophenyl)methyl] acetate

InChI

InChI=1S/C12H11NO4/c1-8(14)16-12(17-9(2)15)11-5-3-10(7-13)4-6-11/h3-6,12H,1-2H3

InChI Key

KWXXFQPCYCMTNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)C#N)OC(=O)C

Origin of Product

United States

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